

# Technical Guide: 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine

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## Compound of Interest

Compound Name: 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine

Cat. No.: B596233

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CAS Number: 1245816-06-1

## A Comprehensive Resource for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Fluoro-4-methyl-5-(tributylstannyl)pyridine**, a key organometallic intermediate in modern organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.

## Chemical and Physical Properties

**2-Fluoro-4-methyl-5-(tributylstannyl)pyridine** is a halogenated organotin compound featuring a pyridine core. The presence of a fluorine atom, a methyl group, and a tributylstannyl moiety makes it a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

| Property          | Value                                |
|-------------------|--------------------------------------|
| CAS Number        | 1245816-06-1                         |
| Molecular Formula | C <sub>18</sub> H <sub>32</sub> FNSn |
| Molecular Weight  | 400.16 g/mol                         |
| Appearance        | Solid                                |
| InChI Key         | CJJQSWYAAIGFPO-UHFFFAOYSA-N          |

## Synthesis of 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine

The synthesis of **2-Fluoro-4-methyl-5-(tributylstannyl)pyridine** is typically achieved in a two-step process, starting from 2-Amino-4-picoline. The first step involves the formation of the precursor, 5-bromo-2-fluoro-4-picoline, followed by a lithium-halogen exchange and subsequent stannylation.

## Experimental Protocol: Synthesis of 5-bromo-2-fluoro-4-picoline

This protocol is based on the procedure described in patent CN102898358A.

### Materials:

- 2-Amino-4-picoline
- Acetonitrile
- Sodium Bromide (NaBr)
- Sodium Bromate (NaBrO<sub>3</sub>)
- Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- Saturated Sodium Bicarbonate solution

- Ethyl Acetate
- Petroleum Ether
- Anhydrous Hydrogen Fluoride (HF)
- Sodium Nitrite (NaNO<sub>2</sub>)
- Dichloromethane
- Anhydrous Sodium Sulfate

**Procedure:****Step 1: Bromination of 2-Amino-4-picoline**

- In a reaction vessel, dissolve 2-Amino-4-picoline (1.0 eq) in acetonitrile.
- Under agitation, add an aqueous solution of Sodium Bromide and Sodium Bromate.
- Cool the mixture and slowly add an aqueous solution of Sulfuric Acid (1.5 eq).
- Allow the reaction to proceed at room temperature for 3 hours.
- Neutralize the reaction mixture with a saturated sodium bicarbonate solution.
- Extract the product with ethyl acetate (3x).
- Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Recrystallize the crude product from an ethyl acetate/petroleum ether mixture to yield 5-bromo-2-amino-4-picoline.

**Step 2: Fluorination of 5-bromo-2-amino-4-picoline**

- In a tetrafluoroethylene-lined reaction vessel, dissolve 5-bromo-2-amino-4-picoline (1.0 eq) in anhydrous hydrogen fluoride at -78 °C.

- Add Sodium Nitrite (1.1 eq) to the solution.
- Stir the reaction mixture at a temperature between -5 °C and 5 °C for 30 minutes.
- Raise the temperature to between 30 °C and 70 °C and continue stirring for 30-60 minutes.
- Cool the reaction mixture and quench with an ice-water mixture.
- Neutralize with a saturated sodium bicarbonate solution.
- Extract the product with dichloromethane (3x).
- Combine the organic phases, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.
- Recrystallize the crude product from an ethyl acetate/petroleum ether mixture to obtain 5-bromo-2-fluoro-4-picoline.

## Experimental Protocol: Synthesis of 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine

This is a general protocol for the stannylation of an aryl halide.

### Materials:

- 5-bromo-2-fluoro-4-picoline
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes
- Tributyltin Chloride (Bu<sub>3</sub>SnCl)
- Saturated Ammonium Chloride solution
- Anhydrous Sodium Sulfate

### Procedure:

- In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve 5-bromo-2-fluoro-4-picoline in anhydrous THF.
- Cool the solution to -78 °C in a dry ice/acetone bath.
- Slowly add n-Butyllithium (typically 1.1 equivalents) dropwise, maintaining the temperature at -78 °C.
- Stir the mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.
- Slowly add Tributyltin Chloride (typically 1.2 equivalents) to the reaction mixture at -78 °C.
- Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel.

## Applications in Organic Synthesis

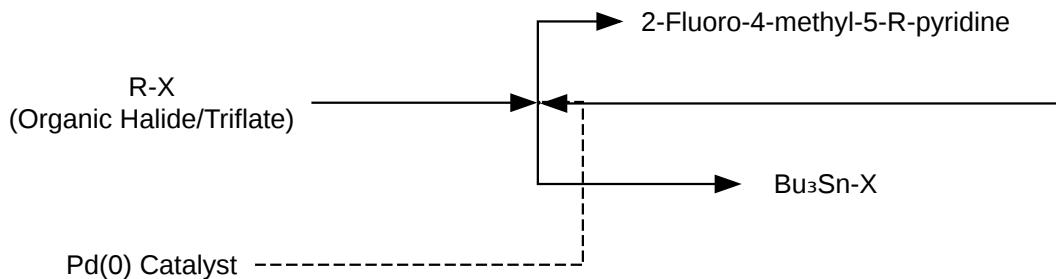
**2-Fluoro-4-methyl-5-(tributylstannylyl)pyridine** is a valuable reagent in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a variety of organic electrophiles.

## The Stille Coupling Reaction

The Stille coupling is a versatile and widely used method for the synthesis of complex molecules, including biaryls, vinylpyridines, and other substituted aromatic compounds. The reaction involves the coupling of an organostannane with an organic halide or triflate, catalyzed by a palladium complex.

General Reaction Scheme:

2-Fluoro-4-methyl-5-(tributylstannylyl)pyridine

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Caption: General scheme of the Stille coupling reaction.

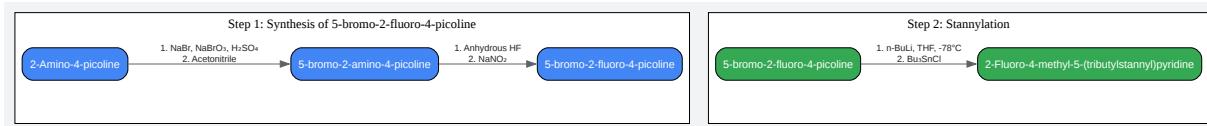
The fluorinated pyridine moiety introduced through this reaction is of significant interest in medicinal chemistry, as the incorporation of fluorine can modulate the physicochemical and pharmacokinetic properties of drug candidates.

## Safety and Handling

Organotin compounds, including **2-Fluoro-4-methyl-5-(tributylstannylyl)pyridine**, are toxic and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

## Visualization of the Synthetic Workflow

The following diagram illustrates the synthetic pathway from 2-Amino-4-picoline to the final product, **2-Fluoro-4-methyl-5-(tributylstannylyl)pyridine**.

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Caption: Synthetic workflow for **2-Fluoro-4-methyl-5-(tributylstannylyl)pyridine**.

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